molecular formula C16H18N2O2S B2798413 (E)-5-(2-ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one CAS No. 843617-03-8

(E)-5-(2-ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one

Cat. No. B2798413
CAS RN: 843617-03-8
M. Wt: 302.39
InChI Key: FLLWWRPBAOPGAL-SDNWHVSQSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound would require advanced techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, specific information about the physical and chemical properties of this compound is not available in the search results .

Scientific Research Applications

Antimicrobial and Anticancer Activities

  • Studies on related thiazole and thiazol-4-one derivatives have shown significant antimicrobial and anticancer activities. For example, synthesized heterocyclic compounds incorporating thiazole structures were evaluated for their antibacterial and antifungal activities, demonstrating potential as new therapeutic agents against various bacterial and fungal strains (Patel & Patel, 2015). Similarly, certain thiazolidinone hybrids were found to exhibit prominent activity against gram-negative E. coli and C. albicans, suggesting their utility in developing new antimicrobial agents (Desai, Jadeja, & Khedkar, 2022).

Molecular Docking and Computational Studies

  • Computational studies, including molecular docking, have been conducted on related compounds to explore their potential interactions with biological targets. This approach aids in understanding the binding modes of these molecules and predicting their biological activities, thereby facilitating the design of more effective therapeutic agents (Shanmugapriya et al., 2022).

Photophysical and Electrochemical Properties

  • Research into the photophysical and electrochemical properties of thiazole derivatives has provided insights into their potential applications in materials science, including their use as photosensitizers in photodynamic therapy for cancer treatment. For instance, the study of zinc phthalocyanine derivatives substituted with thiazole groups revealed promising fluorescence and singlet oxygen quantum yield, highlighting their applicability in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Chemical Characterization

  • The synthesis and chemical characterization of thiazole derivatives have been extensively explored, with research focusing on developing novel synthetic routes and characterizing the produced compounds using various analytical techniques. This foundational work is crucial for the further exploration of these compounds' biological activities and potential applications in drug development and other areas of scientific research (Badr et al., 1981).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules, often in a biological context. Unfortunately, specific information about the mechanism of action of this compound is not available in the search results .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. Unfortunately, specific information about the safety and hazards of this compound is not available in the search results .

properties

IUPAC Name

(5E)-5-[(2-ethoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-2-20-13-8-4-3-7-12(13)11-14-15(19)17-16(21-14)18-9-5-6-10-18/h3-4,7-8,11H,2,5-6,9-10H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLWWRPBAOPGAL-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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